molecular formula C26H34CuO6 B1423870 Copper bis-3,5-diisopropylsalicylate CAS No. 21246-18-4

Copper bis-3,5-diisopropylsalicylate

Cat. No.: B1423870
CAS No.: 21246-18-4
M. Wt: 506.1 g/mol
InChI Key: TVBRFTMKVUPWQT-UHFFFAOYSA-L
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Description

Copper bis-3,5-diisopropylsalicylate is a copper complex with the chemical formula C26H34CuO6. It is known for its diverse biological and chemical properties, including antioxidative, anti-inflammatory, and radioprotective activities . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Copper bis-3,5-diisopropylsalicylate has been identified as a potent antioxidant . It has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to the compound’s strong antioxidant activity .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have a protective effect against streptozotocin-induced diabetes in animals . It influences cell function by reducing the level of hyperglycemia and the mortality rate . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its strong antioxidant activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to reduce the level of hyperglycemia by 34% and the mortality rate by 29% when administered at a dosage of 5 mg/kg twice a week prior to the injection of streptozotocin .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper bis-3,5-diisopropylsalicylate can be synthesized through the reaction of copper(II) acetate with 3,5-diisopropylsalicylic acid in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Copper bis-3,5-diisopropylsalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized copper species, while substitution reactions result in new copper complexes .

Comparison with Similar Compounds

  • Copper(II) acetate
  • Copper(II) benzoate
  • Copper(II) trifluoroacetate

Comparison: Copper bis-3,5-diisopropylsalicylate is unique due to its specific ligand structure, which imparts distinct antioxidative and anti-inflammatory properties. Compared to other copper complexes, it has shown superior efficacy in reducing oxidative stress and protecting against radiation-induced damage . Its lipid-soluble nature also enhances its bioavailability and effectiveness in biological systems .

Properties

IUPAC Name

copper;2-carboxy-4,6-di(propan-2-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBRFTMKVUPWQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21246-18-4 (Parent)
Record name Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21246-18-4, 57636-92-7
Record name Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21246-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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